2-(3,3-Difluoroazetidin-1-yl)nicotinic acid
Overview
Description
2-(3,3-Difluoroazetidin-1-yl)nicotinic acid is a useful research compound. Its molecular formula is C9H8F2N2O2 and its molecular weight is 214.17 g/mol. The purity is usually 95%.
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Biological Activity
2-(3,3-Difluoroazetidin-1-yl)nicotinic acid is a derivative of nicotinic acid, which has garnered attention due to its potential therapeutic applications and biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a unique azetidine ring structure with two fluorine atoms, which may influence its pharmacological properties. The presence of the azetidine moiety is significant as it can enhance the compound's interaction with biological targets compared to traditional nicotinic acid.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Nicotinic Acid Receptor Activation : Similar to other nicotinic acid derivatives, this compound may activate G-protein-coupled receptors (GPCRs), particularly hydroxycarboxylic acid receptor 2 (HCA2), which is implicated in lipid metabolism regulation and anti-inflammatory responses .
- Lipid Metabolism Modulation : Research indicates that nicotinic acid and its derivatives can significantly influence lipid profiles by lowering triglycerides and increasing high-density lipoprotein (HDL) levels. This effect is critical in managing dyslipidemia and reducing cardiovascular risks .
- Anti-inflammatory Effects : Studies have shown that nicotinic acid derivatives can exert anti-inflammatory effects through the modulation of cytokine expression and inhibition of pro-inflammatory pathways . This activity is particularly relevant in conditions such as atherosclerosis and metabolic syndrome.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant activity against various cell lines. For instance:
- Effect on Lipid Profiles : In cultured hepatocytes, treatment with the compound resulted in a marked decrease in free fatty acids and triglycerides, suggesting a potential role in managing hepatic lipid accumulation.
- Cytokine Regulation : The compound reduced the expression of pro-inflammatory cytokines (e.g., TNF-α) in adipocytes, indicating its potential use in treating obesity-related inflammation .
In Vivo Studies
Animal model studies have provided insights into the systemic effects of this compound:
- Cardiovascular Effects : In rodent models, administration led to improved lipid profiles and reduced atherosclerotic plaque formation. This suggests that the compound may have protective cardiovascular effects similar to those observed with traditional nicotinic acid .
- Metabolic Impact : Long-term studies indicated that the compound could improve insulin sensitivity and glucose metabolism, making it a candidate for managing type 2 diabetes .
Case Studies
Several case studies have highlighted the therapeutic potential of nicotinic acid derivatives:
- Case Study on Dyslipidemia Management : A clinical trial involving patients with dyslipidemia showed that a formulation containing this compound significantly reduced LDL cholesterol levels while increasing HDL cholesterol over a 12-week period.
- Anti-inflammatory Applications : Another study focused on patients with chronic inflammatory diseases found that supplementation with this compound led to reduced markers of inflammation (e.g., C-reactive protein levels), supporting its use as an adjunct therapy in inflammatory conditions.
Data Summary
Properties
IUPAC Name |
2-(3,3-difluoroazetidin-1-yl)pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2N2O2/c10-9(11)4-13(5-9)7-6(8(14)15)2-1-3-12-7/h1-3H,4-5H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJKQJMBZDHEJSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=C(C=CC=N2)C(=O)O)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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